molecular formula C21H22N4O4 B11135004 methyl N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-L-phenylalaninate

methyl N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-L-phenylalaninate

Cat. No.: B11135004
M. Wt: 394.4 g/mol
InChI Key: QIJNDQUSHZBIBP-SFHVURJKSA-N
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Description

Methyl 2-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]-3-phenylpropanoate is a complex organic compound with a unique structure that includes a benzotriazine ring, a butanamido group, and a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]-3-phenylpropanoate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-oxo-3,4-dihydro-1,2,3-benzotriazine with a butanamido derivative, followed by esterification with methyl 3-phenylpropanoate. The reaction conditions often require the use of organic solvents such as tetrahydrofuran or dimethylformamide, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products .

Scientific Research Applications

Methyl 2-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]-3-phenylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]-3-phenylpropanoate involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]-3-phenylpropanoate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

methyl (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-3-phenylpropanoate

InChI

InChI=1S/C21H22N4O4/c1-29-21(28)18(14-15-8-3-2-4-9-15)22-19(26)12-7-13-25-20(27)16-10-5-6-11-17(16)23-24-25/h2-6,8-11,18H,7,12-14H2,1H3,(H,22,26)/t18-/m0/s1

InChI Key

QIJNDQUSHZBIBP-SFHVURJKSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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